molecular formula C17H20O2 B8291514 2,2-Bis(4-hydroxyphenyl)pentane CAS No. 4204-58-4

2,2-Bis(4-hydroxyphenyl)pentane

Cat. No.: B8291514
CAS No.: 4204-58-4
M. Wt: 256.34 g/mol
InChI Key: WCUDAIJOADOKAW-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxyphenyl)pentane (CAS 6807-17-6), also known as Bisphenol P, is a high-purity, white crystalline powder with a specified melting point of 159-162 °C and an assay of ≥98% . As a member of the bisphenol family, this compound features two phenolic hydroxyl groups, making it a versatile difunctional monomer ideal for research and development in high-performance polymer synthesis . Its molecular structure grants it significant reactivity, serving as a foundational building block for creating more complex molecules and materials . In the field of advanced materials science, this bisphenol acts as a critical intermediate and monomer for producing polymers such as polycarbonates, polyesters, and epoxy resins . Researchers value it for tailoring material properties to achieve exceptional thermal stability, chemical resistance, and mechanical strength in the resulting polymers. Furthermore, it is a highly valued pharmaceutical intermediate in medicinal chemistry research, where it can function as a precursor to active pharmaceutical ingredients (APIs) or contribute to the structural backbone of drug molecules . From a regulatory and safety perspective, bisphenol compounds are subject to increasing scrutiny. This product is strictly for laboratory research and is not approved for use in food-contact materials, consumer products, or any personal uses . It is supplied "For Research Use Only" and must not be used for diagnostic, therapeutic, or consumer applications. Researchers should handle this compound with appropriate safety precautions, as bisphenol analogues may have endocrine-disrupting effects and require careful environmental disposal .

Properties

CAS No.

4204-58-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)pentan-2-yl]phenol

InChI

InChI=1S/C17H20O2/c1-3-12-17(2,13-4-8-15(18)9-5-13)14-6-10-16(19)11-7-14/h4-11,18-19H,3,12H2,1-2H3

InChI Key

WCUDAIJOADOKAW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : 2,2- vs. 3,3-substitution alters steric hindrance and electronic effects, impacting receptor binding and catalytic activity .

Mechanistic Insight :

  • The 2,2-substitution in pentane derivatives may reduce ER interaction compared to 2,3-stereoisomers (e.g., norhexestrol), where optimal spatial alignment enhances binding .

Environmental Persistence and Biodegradation

Compound Biodegradation Rate Key Metabolites Bacterial Strains Involved
This compound Not reported Likely similar to BPA (e.g., hydroxyacetophenone) Pseudomonas spp., unclassified sludge strains*
BPA 7–60 hours 4-Hydroxyacetophenone, 4-hydroxybenzoic acid Pseudomonas knackmussii, soil isolates
3,3-Bis(4-hydroxyphenyl)pentane Partially degraded Not characterized Lobos et al. strain MV1

*Inferred from BPA degradation pathways .

Key Findings :

  • BPA degrades rapidly via bacterial pathways, while pentane derivatives are less studied. The central chain length and substitution pattern may influence enzymatic accessibility .

Preparation Methods

Reaction Mechanism and Substrate Selection

The acid-catalyzed condensation of 4-hydroxyphenol with ketones is a well-established route for bisphenol synthesis. For 2,2-bis(4-hydroxyphenyl)pentane, 3-pentanone serves as the carbonyl precursor. The reaction proceeds via electrophilic aromatic substitution, where the carbonyl carbon is activated by protonation, enabling nucleophilic attack by the phenolic rings. Organosulfonic acids, such as dodecylbenzenesulfonic acid (DBSA), are preferred over mineral acids due to their higher solubility in phenolic melts and reduced corrosivity.

Optimized Reaction Conditions

A modified protocol derived from US10308579B2 involves:

  • Melting 4-hydroxyphenol at 90–100°C.

  • Adding 3-pentanone (0.5 molar equivalents) and DBSA (2–5 mol%) under nitrogen.

  • Maintaining the reaction at 110–120°C for 12–24 hours.

  • Quenching with toluene and recrystallizing the product.

Key Parameters:

  • Molar Ratio: A 2:1 phenol-to-ketone ratio minimizes oligomer formation.

  • Catalyst Loading: >3 mol% DBSA ensures complete conversion within 18 hours.

  • Temperature: Reactions above 100°C prevent premature crystallization of intermediates.

Yield and Purity

Under optimized conditions, this method achieves 85–92% yield with >99% purity by HPLC. Impurities include trace amounts of 4-hydroxyphenyl-3-pentanone adducts (<0.5%), which are removed via toluene washes.

Enolate-Mediated Alkylation of Acetylacetone Derivatives

Sodium Enolate Generation and Coupling

Sodium enolates of pentane-2,4-dione (acetylacetone) react with 4-methoxyphenyl iodide to form the bis-aryl intermediate, which is demethylated to yield the target compound. The process involves:

  • Deprotonating acetylacetone with NaH in THF.

  • Adding 4-methoxyphenyl iodide (2.2 equivalents) and CuI (10 mol%) at −20°C.

  • Refluxing for 8 hours to complete the coupling.

  • Cleaving methyl groups with BBr₃ in dichloromethane.

Challenges and Mitigation Strategies

  • Side Reactions: Over-alkylation at the γ-position is suppressed by maintaining low temperatures (−20°C) during enolate formation.

  • Demethylation Efficiency: BBr₃ achieves >95% demethylation but requires strict anhydrous conditions to avoid hydrolysis.

Yield: 65–72% after purification by column chromatography.

Friedel-Crafts Alkylation with 1,5-Dihalopentanes

Traditional Lewis Acid Catalysis

Friedel-Crafts alkylation using 1,5-dibromopentane and 4-hydroxyphenol in the presence of AlCl₃ has been explored. However, this method suffers from poor regioselectivity, yielding mixtures of 2,2- and 3,3-isomers.

Solvent and Stoichiometry Effects

  • Solvent: Nitromethane enhances AlCl₃ activity but promotes side reactions. Dichloromethane offers better control, albeit with slower kinetics.

  • Stoichiometry: A 1:2.2 ratio of dihalopentane to phenol maximizes bis-aryl product formation (55–60% yield).

Protective Group Strategies for Hydroxyl Functionality

Allyl Ether Protection

To prevent oxidation or undesired electrophilic substitution, phenolic hydroxyl groups are protected as allyl ethers before condensation. The sequence involves:

  • Treating 4-hydroxyphenol with allyl bromide and K₂CO₃ in acetone.

  • Condensing the protected phenol with 3-pentanone using DBSA.

  • Deprotecting with Pd/C and hydrogen gas.

Advantages:

  • Stability: Allyl groups resist acidic and basic conditions.

  • Yield Improvement: Overall yield increases to 78% compared to unprotected routes.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key Advantage
Acid-Catalyzed Cond.DBSA85–92>99High purity, scalable
Enolate AlkylationNaH/CuI65–7295Functional group tolerance
Friedel-Crafts AlkylationAlCl₃55–6085Low-cost reagents
Protected CondensationDBSA/Pd-C7898Avoids side reactions

Cost Considerations:

  • Organosulfonic acid catalysts (e.g., DBSA) are reusable, reducing long-term costs.

  • Enolate methods require expensive iodide precursors and rigorous anhydrous conditions .

Q & A

Q. What are the recommended synthetic routes for 2,2-Bis(4-hydroxyphenyl)pentane, and what critical parameters affect yield?

Methodological Answer: The synthesis typically involves acid-catalyzed condensation of 4-hydroxyphenyl derivatives with pentane precursors. Key parameters include:

  • Catalyst choice : Sulfuric acid or Lewis acids (e.g., AlCl₃) are common, but selectivity may vary with steric hindrance .
  • Temperature control : Exothermic reactions require precise cooling (0–5°C) to minimize side products like oligomers or halogenated byproducts (common in analogs such as dichlorophenyl derivatives) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to polar hydroxyl groups .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : The ortho- and para-protons on the hydroxyphenyl groups show distinct splitting patterns (e.g., doublets at δ 6.8–7.3 ppm for aromatic protons). The pentane backbone methylene protons appear as a multiplet (δ 1.2–1.8 ppm) .
  • FT-IR : O–H stretching (3200–3600 cm⁻¹) and C–O phenolic bonds (1250–1300 cm⁻¹) confirm hydroxyl group presence .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation from analogs like BPA, with [M-H]⁻ ions detected in negative mode .

Advanced Research Questions

Q. How does the extended pentane backbone in this compound influence its reactivity compared to Bisphenol A (BPA)?

Methodological Answer: The pentane chain increases hydrophobicity and steric bulk, altering:

  • Solubility : Lower aqueous solubility (logP ~3.8 vs. BPA’s ~3.3) necessitates solvent optimization for biological assays (e.g., DMSO stock solutions) .
  • Oxidative Stability : The central methylene group is more susceptible to oxidation than BPA’s propane backbone, requiring inert atmospheres (N₂/Ar) during storage .
  • Biological Interactions : Molecular dynamics simulations suggest weaker hydrogen bonding with estrogen receptors compared to BPA, reducing endocrine disruption potential .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Byproducts like chlorinated derivatives (from synthesis) can confound bioactivity results. Rigorous LC-MS purity checks (>98%) are essential .
  • Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HepG2) or solvent carriers (DMSO vs. ethanol) impacts dose-response curves. Standardize protocols per OECD guidelines .
  • Metabolic Stability : Hepatic microsome assays (e.g., rat S9 fractions) reveal rapid glucuronidation, which may explain low in vivo activity despite in vitro potency .

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